3-[3-(Aminomethyl)oxolan-3-yl]pyrrolidin-3-ol 3-[3-(Aminomethyl)oxolan-3-yl]pyrrolidin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17633315
InChI: InChI=1S/C9H18N2O2/c10-5-8(2-4-13-7-8)9(12)1-3-11-6-9/h11-12H,1-7,10H2
SMILES:
Molecular Formula: C9H18N2O2
Molecular Weight: 186.25 g/mol

3-[3-(Aminomethyl)oxolan-3-yl]pyrrolidin-3-ol

CAS No.:

Cat. No.: VC17633315

Molecular Formula: C9H18N2O2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

3-[3-(Aminomethyl)oxolan-3-yl]pyrrolidin-3-ol -

Specification

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
IUPAC Name 3-[3-(aminomethyl)oxolan-3-yl]pyrrolidin-3-ol
Standard InChI InChI=1S/C9H18N2O2/c10-5-8(2-4-13-7-8)9(12)1-3-11-6-9/h11-12H,1-7,10H2
Standard InChI Key BAOHQAXOBALIMT-UHFFFAOYSA-N
Canonical SMILES C1CNCC1(C2(CCOC2)CN)O

Introduction

Structural Characteristics and Molecular Properties

3-[3-(Aminomethyl)oxolan-3-yl]pyrrolidin-3-ol (IUPAC name: 3-[3-(aminomethyl)oxolan-3-yl]pyrrolidin-3-ol) is a bicyclic organic compound comprising a pyrrolidine ring fused to an oxolane (tetrahydrofuran) moiety. The pyrrolidine ring features a hydroxyl group at the 3-position, while the oxolane ring is substituted with an aminomethyl group at the analogous position. This arrangement confers dual functionality, combining the hydrophilic properties of the hydroxyl group with the basicity of the primary amine.

Molecular Data Table

PropertyValue
Molecular FormulaC₉H₁₈N₂O₂
Molecular Weight186.25 g/mol
IUPAC Name3-[3-(Aminomethyl)oxolan-3-yl]pyrrolidin-3-ol
Canonical SMILESC1CNCC1(C2(CCOC2)CN)O
Topological Polar Surface Area64.3 Ų

The compound’s fused ring system imposes steric constraints that may enhance binding specificity to biological targets. Computational models suggest moderate lipophilicity (LogP ≈ 0.98), indicating balanced membrane permeability and solubility.

Synthetic Methodologies

While detailed synthetic protocols remain proprietary, general routes for analogous bicyclic amines suggest a multi-step strategy involving:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives via intramolecular Schiff base formation.

  • Oxolane Ring Construction: Acid-catalyzed cyclization of diols or epoxide intermediates.

  • Functionalization: Introduction of the aminomethyl group via reductive amination or nucleophilic substitution.

Key challenges include controlling stereochemistry at the 3-positions of both rings and minimizing side reactions during cyclization. Industrial-scale production likely employs continuous flow reactors to optimize temperature and catalyst loading, though specific conditions are undisclosed.

Biological Activities and Hypothetical Applications

The compound’s structure suggests potential interactions with enzymes and receptors requiring hydrogen-bond donors/acceptors and cationic centers.

Hypothesized Biological Targets

  • Neurological Receptors: The hydroxyl and amine groups may engage GABA₃ or NMDA receptor pockets.

  • Enzyme Inhibition: Rigid bicyclic structure could inhibit proteases or kinases via active-site occlusion.

  • Antimicrobial Activity: Structural analogs demonstrate moderate activity against Gram-positive pathogens.

In silico docking studies predict moderate affinity (Kᵢ ≈ 10–50 μM) for bacterial biotin carboxylase, though experimental validation is pending.

Comparative Analysis with Structural Analogs

The table below contrasts 3-[3-(Aminomethyl)oxolan-3-yl]pyrrolidin-3-ol with related bicyclic amines:

CompoundMolecular FormulaKey Functional GroupsPotential Applications
3-[3-(Aminomethyl)oxolan-3-yl]pyrrolidin-3-olC₉H₁₈N₂O₂Hydroxyl, aminomethylEnzyme inhibition, chiral synthesis
Pyrrolidin-3-yl-methanolC₅H₁₁NOHydroxymethylIntermediate in β-proline synthesis
3-(Aminomethyl)azetidin-3-olC₆H₁₂N₂OAzetidine ring, aminomethylMetabolic stability studies

The target compound’s oxolane ring enhances conformational rigidity compared to monocyclic analogs, potentially improving target selectivity.

Future Research Priorities

  • Synthetic Optimization: Screen catalysts (e.g., Grubbs’ catalyst for ring-closing metathesis) to improve yield and stereochemical control.

  • Biological Profiling: Conduct in vitro assays against kinase panels and microbial strains to quantify activity.

  • Computational Modeling: Use molecular dynamics to predict metabolic stability and toxicity profiles.

  • Structure-Activity Relationships (SAR): Systematically modify substituents to delineate pharmacophoric elements.

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